(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine

Arylhydrazine synthesis Nucleophilic aromatic substitution Pesticide intermediate manufacturing

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine (CAS 86398-98-3) is a halogenated arylhydrazine with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 g/mol. It features a chlorine substituent at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring, both of which are strongly electron-withdrawing and significantly modulate the electronic character of the hydrazine moiety.

Molecular Formula C7H6ClF3N2
Molecular Weight 210.58 g/mol
CAS No. 86398-98-3
Cat. No. B1301183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine
CAS86398-98-3
Molecular FormulaC7H6ClF3N2
Molecular Weight210.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Cl)NN
InChIInChI=1S/C7H6ClF3N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2
InChIKeyKSESZRGARIEOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine (CAS 86398-98-3): Core Intermediate for Pesticide and Pharmaceutical Heterocycle Synthesis


(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine (CAS 86398-98-3) is a halogenated arylhydrazine with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 g/mol . It features a chlorine substituent at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring, both of which are strongly electron-withdrawing and significantly modulate the electronic character of the hydrazine moiety . This compound serves as a critical intermediate in the synthesis of 1-arylpyrazole derivatives—the core scaffold of numerous commercial insecticides (e.g., fipronil analogs) [1]—as well as pharmaceutical heterocycles. Its commercial availability typically ranges from 95% to 97% purity , and it is handled as the free base (CAS 86398-98-3) or the hydrochloride salt (CAS 1029649-46-4) .

Why (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine Cannot Be Simply Replaced by In-Class Analogs


Arylhydrazines with trifluoromethyl and chloro substituents are not interchangeable building blocks. The positional isomerism of the chloro substituent (2-chloro-4-CF3 vs. 2-chloro-5-CF3) leads to markedly different physicochemical properties—including melting point, boiling point, and lipophilicity (LogP)—that directly affect purification strategy, formulation compatibility, and downstream reactivity [1]. Furthermore, the specific substitution pattern dictates the electronic landscape of the phenyl ring, which governs the regioselectivity of cyclocondensation reactions with dielectrophiles (e.g., malononitrile, ethyl acetoacetate) to form pyrazoles [2]. Even among compounds sharing the 2-chloro-4-CF3 pattern, variations in the number of chlorine atoms (mono- vs. dichloro-substituted) can substantially alter both the synthetic yield of the hydrazine itself and the biological activity of the final pyrazole product [3]. Generic substitution without quantitative evidence of equivalence risks failed syntheses, lower yields, and altered bioactivity profiles.

Quantitative Differentiation Evidence for (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine vs. Closest Analogs


Synthesis Yield Advantage: 94% Yield for 2-Chloro-4-CF3 Phenylhydrazine vs. 81% Total Yield for 2,6-Dichloro-4-CF3 Analog

The synthesis of (2-chloro-4-(trifluoromethyl)phenyl)hydrazine from 3,4-dichlorobenzotrifluoride via reaction with hydrazine proceeds with a reported yield of approximately 94% . In contrast, the synthesis of the 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine analog from 3,4,5-trichlorobenzotrifluoride achieves a total yield of 81% over two steps (hydrazinolysis followed by reduction) [1]. The 13-percentage-point yield advantage of the mono-chloro compound translates to significantly lower raw material cost per unit of isolated product in multi-kilogram campaigns.

Arylhydrazine synthesis Nucleophilic aromatic substitution Pesticide intermediate manufacturing

Positional Isomer Differentiation: Melting Point of 2-Chloro-4-CF3 Phenylhydrazine (39–41 °C) vs. 2-Chloro-5-CF3 Isomer (65–68 °C) Enables Simpler Purification by Crystallization

The target compound, (2-chloro-4-(trifluoromethyl)phenyl)hydrazine, exhibits a melting point of 39–41 °C . The positional isomer, (2-chloro-5-(trifluoromethyl)phenyl)hydrazine (CAS 1869-22-3), melts at 65–68 °C . This ~25 °C difference provides a facile thermal handle for distinguishing between the two isomers and for removing the 5-CF3 isomer as an impurity via low-temperature crystallization. In fact, US Patent 6,410,737 explicitly documents that the preparation of 2-chloro-4-trifluoromethylphenylhydrazine often leads to a small amount of the unwanted 2-chloro-5-trifluoromethylphenylhydrazine as contaminant, and that efficient removal of this isomer is critical for subsequent pesticide synthesis [1]. The significantly lower melting point of the desired 4-CF3 isomer simplifies this purification step compared to isomers with closer melting ranges.

Isomer separation Purification strategy Physicochemical characterization

Lipophilicity Differentiation: 2-Chloro-4-CF3 Phenylhydrazine LogP 2.85 vs. 2-Chloro-5-CF3 Isomer LogP 3.18–3.42 Impacts Chromatographic Retention and Bioavailability Potential

The predicted octanol-water partition coefficient (LogP) for (2-chloro-4-(trifluoromethyl)phenyl)hydrazine is 2.85 [1]. For the 2-chloro-5-(trifluoromethyl) positional isomer (CAS 1869-22-3), the experimentally derived and predicted LogP values range from 3.18 to 3.42 . This ~0.5 LogP unit difference indicates that the 5-CF3 isomer is approximately three times more lipophilic, which can significantly affect chromatographic retention times during preparative HPLC purification, as well as the LogD-dependent bioavailability of final drug candidates derived from these intermediates. The more moderate lipophilicity of the 2-chloro-4-CF3 isomer may offer advantages in maintaining aqueous solubility while retaining sufficient membrane permeability for oral bioavailability in pharmaceutical applications.

Lipophilicity LogP ADME prediction Chromatographic behavior

Hydrogenolysis Efficiency: Near-Quantitative Conversion of 2-Chloro-4-CF3 Phenylhydrazine to the Corresponding Aniline Under Mild Conditions

US Patent 6,410,737 B1 demonstrates that (2-chloro-4-(trifluoromethyl)phenyl)hydrazine undergoes hydrogenolysis to yield 2-chloro-4-trifluoromethylaniline with quantitative efficiency under the exemplified conditions (Raney nickel catalyst, hydrogen atmosphere of approximately 5 bar, methanol as solvent, at 20 °C) [1]. Example 2 of the patent reports that the procedure, when repeated using 2-chloro-4-trifluoromethylphenylhydrazine as substrate, gives the title compound in 100% yield [2]. In comparison, the hydrogenolysis of 4-trifluoromethylphenylhydrazine (CAS 368-90-1) under similar conditions gave only 75% yield (unoptimized) [3]. The presence of the ortho-chloro substituent in the target compound appears to facilitate the N–N bond cleavage, resulting in a 25-percentage-point yield advantage over the non-chlorinated analog. This near-quantitative conversion reduces intermediate loss and simplifies downstream purification when the aniline is the desired product.

Hydrogenolysis Raney nickel reduction Aniline synthesis N–N bond cleavage

High-Value Application Scenarios Where (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine Outperforms Analogs


Multi-Kilogram Synthesis of Fipronil-Class Insecticide Intermediates Requiring Isomeric Purity >99%

In the industrial synthesis of 5-amino-1-aryl-3-cyanopyrazole intermediates for fipronil-class insecticides, the isomeric purity of the arylhydrazine starting material directly determines the regioisomeric purity of the final cyclocondensation product. As documented in US Patent 6,410,737 B1, 2-chloro-4-trifluoromethylphenylhydrazine is the preferred hydrazine for this route, but its preparation generates the 2-chloro-5-CF3 isomer as a contaminant [1]. The 25 °C melting point differential between the desired 4-CF3 isomer (39–41 °C) and the undesired 5-CF3 isomer (65–68 °C) enables efficient purification by low-temperature crystallization, yielding the high-purity intermediate required for cGMP agrochemical production.

Cost-Efficient Aniline Production via Catalytic Hydrogenolysis for Sulfonamide Fungicide Synthesis

When 2-chloro-4-trifluoromethylaniline is required as a building block for N-(2-chloro-4-trifluoromethylphenyl)-sulfonamide fungicides (e.g., EP 0193390 B1 derivatives), the hydrogenolysis of (2-chloro-4-(trifluoromethyl)phenyl)hydrazine provides a 100%-yield route under mild conditions (Raney nickel, 5 bar H2, 20 °C) [2]. This contrasts sharply with the 75% yield obtained from the non-chlorinated 4-trifluoromethylphenylhydrazine under identical conditions [3]. The quantitative conversion eliminates yield loss at this intermediate stage and avoids costly chromatographic separation of unreacted hydrazine from the aniline product.

Medicinal Chemistry Library Synthesis Where Balanced Lipophilicity (LogP ~2.85) is Required for Lead Optimization

In drug discovery programs constructing hydrazone or pyrazole libraries, the predicted LogP of the intermediate arylhydrazine influences the physicochemical properties of the final compound. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine has a LogP of approximately 2.85 [4], positioning it between the more lipophilic 2-chloro-5-CF3 isomer (LogP 3.18–3.42) and less lipophilic non-chlorinated analogs such as 4-(trifluoromethyl)phenylhydrazine (MW 176.14, no chlorine). This moderate lipophilicity maintains membrane permeability while preserving aqueous solubility in the final derivatives, making it an attractive intermediate for oral bioavailability-focused medicinal chemistry programs.

Process Development for Pyrazole Cyclocondensation with Malononitrile or Ethyl Acetoacetate

The 2-chloro-4-CF3 substitution pattern provides a distinct electronic environment for the cyclocondensation of arylhydrazines with 1,3-dielectrophiles such as malononitrile (to yield 5-amino-3-cyanopyrazoles) or ethyl acetoacetate (to yield pyrazolones). The strongly electron-withdrawing chlorine at the ortho position and the trifluoromethyl group at the para position activate the hydrazine for nucleophilic attack while directing ring closure regioselectivity. The 94% synthesis yield and 100% hydrogenolysis yield [2] of this intermediate contribute to favorable overall process economics compared to the 2,6-dichloro analog (81% total yield) [5].

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